molecular formula C31H26N3O2+ B12283141 Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-

Katalognummer: B12283141
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: KISNZWYZDRRYKE-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is often used in biological staining and as a fluorescent probe due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- typically involves a multi-step process. One common method includes the condensation of 2-naphthalenylcarbonyl chloride with 9-(diethylamino)phenoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in biological staining to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Wirkmechanismus

The mechanism of action of Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. It binds to biological molecules, altering their fluorescence and enabling visualization under a microscope .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- is unique due to its specific structural features that confer distinct fluorescence properties. Its ability to form stable complexes with biological molecules makes it particularly valuable in research applications .

Eigenschaften

Molekularformel

C31H26N3O2+

Molekulargewicht

472.6 g/mol

IUPAC-Name

diethyl-[5-(naphthalene-2-carbonylamino)benzo[a]phenoxazin-9-ylidene]azanium

InChI

InChI=1S/C31H25N3O2/c1-3-34(4-2)23-15-16-26-28(18-23)36-29-19-27(24-11-7-8-12-25(24)30(29)32-26)33-31(35)22-14-13-20-9-5-6-10-21(20)17-22/h5-19H,3-4H2,1-2H3/p+1

InChI-Schlüssel

KISNZWYZDRRYKE-UHFFFAOYSA-O

Kanonische SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C5=CC6=CC=CC=C6C=C5)OC2=C1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.